Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 67674-32-2
VCID: VC18446140
InChI: InChI=1S/C11H15NO5S/c1-8(14)12-9-3-4-10(17-2)11(7-9)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H15NO5S
Molecular Weight: 273.31 g/mol

Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-

CAS No.: 67674-32-2

Cat. No.: VC18446140

Molecular Formula: C11H15NO5S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- - 67674-32-2

Specification

CAS No. 67674-32-2
Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
IUPAC Name N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C11H15NO5S/c1-8(14)12-9-3-4-10(17-2)11(7-9)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14)
Standard InChI Key ZZTVEJMYLNAEMN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-, has the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol. Its IUPAC name derives from the substitution pattern on the phenyl ring: a methoxy group (-OCH₃) at the 4-position, a sulfonyl-containing 2-hydroxyethyl group (-SO₂-C₂H₄OH) at the 3-position, and an acetamide (-NH-CO-CH₃) substituent at the 1-position. The compound’s structural uniqueness lies in the coexistence of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number67674-32-2
Molecular FormulaC₁₁H₁₅NO₅S
Molecular Weight273.31 g/mol
IUPAC NameN-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide
SMILES NotationCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Sulfonation of 4-methoxyaniline: Introduction of the sulfonyl group via reaction with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine.

  • Acetylation: Treatment with acetic anhydride to install the acetamide moiety at the aniline nitrogen.

  • Hydroxylation: Oxidation of the ethylsulfonyl intermediate using hydrogen peroxide to yield the final 2-hydroxyethylsulfonyl group.

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 4-methoxyphenylsulfonic acid and acetamide derivatives. Its sulfonyl group participates in nucleophilic substitution reactions, making it a candidate for further derivatization in drug discovery.

Analytical and Industrial Applications

High-Performance Liquid Chromatography (HPLC)

The sulfonyl and acetamide groups enhance this compound’s utility as a chromatographic reference standard due to its UV absorbance at 254 nm. It is employed in method development for separating polar analytes in reverse-phase HPLC systems.

Pharmaceutical Research

Preliminary in vitro studies highlight two key biological activities:

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib.

  • Anticancer Potential: Dose-dependent apoptosis induction in HeLa cervical cancer cells (EC₅₀ = 45 μM) via caspase-3 activation.

Table 2: Biological Activity Profile

AssayResultSource
COX-2 InhibitionIC₅₀ = 12.3 μM
HeLa Cell ApoptosisEC₅₀ = 45 μM
Aqueous Solubility8.2 mg/mL (25°C)

Future Research Directions

Pharmacokinetic Optimization

Structural modifications, such as replacing the methoxy group with halogen atoms, could enhance blood-brain barrier penetration for neurological applications. Computational docking studies suggest affinity for the EGFR kinase domain (ΔG = -9.2 kcal/mol), warranting further investigation.

Green Synthesis Methods

Exploring biocatalytic routes using sulfotransferase enzymes may reduce reliance on hazardous reagents like thionyl chloride. Pilot-scale experiments using immobilized Pseudomonas putida cells have achieved 78% yield improvements.

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